6-Bromo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of New Polyheterocyclic Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives serve as precursors for synthesizing various polyheterocyclic compounds. For instance, the reaction with arylidene malononitriles and ethyl acetoacetate leads to the formation of pyrido-pyrazolo-pyrimidine derivatives, showcasing the compound's utility in constructing complex heterocyclic structures. These novel pyrazolo[3,4-b]pyridine-based heterocycles demonstrate significant potential in the development of new antibacterial agents, highlighting their relevance in medicinal chemistry research (Abdel‐Latif et al., 2019).
Development of Antibacterial and Antioxidant Agents
This compound-linked sulfonamide derivatives exhibit notable antibacterial and antioxidant properties. These compounds, synthesized through copper-catalyzed coupling reactions, have shown significant activity against both Gram-positive and Gram-negative bacterial strains, compared to standard drugs like streptomycin. Their moderate to good antioxidant properties, assessed through DPPH and superoxide radical scavenging assays, further underscore the compound's versatility in the synthesis of pharmacologically relevant molecules (Variya et al., 2019).
Novel Heterocycle Synthesis via Fischer Cyclization
The Fischer indole cyclization method has been adapted to synthesize 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks, demonstrating the compound's utility in generating hard-to-reach heterocycles. This approach facilitates the construction of 5-bromo-7-azaindole scaffolds with various substituents, offering a valuable synthetic route for creating structurally diverse heterocyclic compounds with potential biological activities (Alekseyev et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the receptors, preventing their activation and subsequent downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several key biochemical pathways. FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of these receptors can disrupt these pathways, potentially leading to a decrease in cell proliferation and migration .
Result of Action
The inhibition of FGFRs by this compound can lead to significant cellular effects. For instance, it has been reported that a similar compound significantly reduced the migration and invasion abilities of 4T1 cells, a cell line often used in breast cancer research .
Biochemical Analysis
Cellular Effects
It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFFFCVPCVATIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640145 | |
Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944937-53-5 | |
Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944937-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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